2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42395-61-9 |
|---|---|
Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-9(11-5-13-7)8-6(1)12-4-3-10-8/h1-4H,5H2 |
InChI Key |
JZIQRUAKVRENKF-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CC=C3C2=NC=CS3)S1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h 1 2 Thiazolo 4,5 F 1 3 Benzothiazine Derivatives
Evolution of Synthetic Strategies for the 1,4-Benzothiazine Core
The 1,4-benzothiazine ring system is a crucial component of the target scaffold and a valuable pharmacophore in its own right. rsc.orgresearchgate.net Its synthesis has evolved significantly over the decades.
Historically, the most established methods involve the reaction of 2-aminothiophenol (B119425) (2-ATP) with a variety of bifunctional reagents. rsc.orgresearchgate.net These classical approaches include condensation reactions with α-halo ketones, esters, or acids, which proceed via an initial S-alkylation followed by intramolecular cyclization. Another common strategy is the condensation of 2-ATP with 1,3-dicarbonyl compounds. cbijournal.comnih.gov
More recent advancements have focused on improving efficiency, yield, and environmental compatibility. rsc.org These modern strategies often employ various catalysts, including metal-based catalysts and nanocatalysts, to facilitate the cyclization under milder conditions. rsc.orgresearchgate.net For instance, biomimetic strategies using supramolecular catalysts like β-cyclodextrin in water have been developed for the cyclocondensation of 2-(2-(2-aminophenyl)disulfanyl)benzenamines with 1,3-dicarbonyls, yielding 1,4-benzothiazine derivatives in excellent yields. nih.gov
| Strategy | Reagents | Conditions | Catalyst | Yield |
| Classical | 2-Aminothiophenol + α-Bromoacetophenones | Reflux, 75-80°C | Trimethylamine (base) | 65-86% nih.gov |
| Classical | 2-Aminothiophenol + 1,3-Dicarbonyls | Solvent-free | None | Good cbijournal.com |
| Modern | 2-Aminothiophenol + Dialkyl Acetylenedicarboxylates | Room Temperature | None | High (91% for derivative) nih.gov |
| Modern | 2-(2-(2-aminophenyl)disulfanyl)benzenamines + 1,3-Dicarbonyls | 60°C, Water | β-Cyclodextrin | 70-91% nih.gov |
Approaches to the Construction of the Thiazole (B1198619) Moiety in Fused Systems
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is another key structural unit. nih.govwikipedia.org When constructing this moiety as part of a larger fused system, several reliable methods are employed.
The most prominent and widely used method is the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea (B124793). wikipedia.orgresearchgate.net This versatile reaction can be adapted to build a thiazole ring onto an existing molecular framework, provided the necessary functional groups are present.
Another approach involves the cyclization of precursors that already contain the requisite N-C-C-S backbone. wikipedia.org For the annulation of a thiazole ring onto a pre-existing ring, such as a pyridine, strategies often start with functionalized pyridines. For example, a pyridin-2-amine can be converted to a thiourea derivative, which then undergoes oxidative cyclization to form a fused thiazolo[4,5-b]pyridine (B1357651) system. dmed.org.ua Similarly, starting with a 2-aminopyridine-3-thiol (B8597) allows for condensation with various aldehydes to construct the fused thiazole ring. dmed.org.ua These principles can be extended to the synthesis of the target 2H- rsc.orgresearchgate.netthiazolo[4,5-f] rsc.orgscilit.combenzothiazine by starting with an appropriately functionalized 1,4-benzothiazine.
Direct Annulation Techniques for Assembling the 2H-rsc.orgresearchgate.netthiazolo[4,5-f]rsc.orgscilit.combenzothiazine Scaffold
Directly assembling the complete three-ring scaffold requires more sophisticated and convergent synthetic strategies. These methods aim to form multiple bonds and rings in a sequential or concerted manner.
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product, minimizing waste and saving time. researchgate.net While specific MCRs for 2H- rsc.orgresearchgate.netthiazolo[4,5-f] rsc.orgscilit.combenzothiazine are not widely documented, the principles can be applied. A hypothetical MCR could involve a suitably substituted 2-aminothiophenol derivative, a source for the C2 and N3 atoms of the thiazole ring (like thiosemicarbazide), and a third component to complete the cyclization, all in a single pot. researchgate.net For example, MCRs are used to synthesize novel thiazolylhydrazone derivatives by condensing reagents like 1,3-indandione, thiosemicarbazide, and bromoacetyl compounds in one step. researchgate.net Adapting such a strategy to a benzothiazine core could provide a direct route to the target scaffold.
Cycloaddition reactions are powerful tools for ring formation. A notable example in the synthesis of related structures involves an oxidative ring-opening of 2-aminobenzothiazoles followed by a [4+2] cycloaddition with alkenes. nih.gov This method generates cyanamide-containing dihydro-1,4-benzothiazine derivatives. nih.gov Applying this logic, a dienophile could potentially react with a diene embedded within a benzothiazine precursor to form an additional ring.
Furthermore, 1,3-dipolar cycloaddition reactions are instrumental in constructing five-membered rings. researchgate.net An azomethine ylide generated from a benzothiazine derivative could react with a dipolarophile containing a sulfur atom to construct the fused thiazole ring, or vice versa. researchgate.net
Transition metal catalysis offers powerful methods for C-S, C-N, and C-C bond formation, which are essential for constructing heterocyclic scaffolds. core.ac.uk Copper-catalyzed tandem cyclization, for instance, has been used to synthesize 4H-benzo[d] rsc.orgresearchgate.netthiazin-2-yl phosphonates from o-alkynylphenyl isothiocyanates and phosphites. nih.gov This type of cascade reaction, where multiple bonds are formed sequentially in one operation, could be envisioned for assembling the 2H- rsc.orgresearchgate.netthiazolo[4,5-f] rsc.orgscilit.combenzothiazine system.
A plausible route could involve an intramolecular C-H bond functionalization. nih.govmdpi.com A pre-functionalized 1,4-benzothiazine bearing a side chain suitable for forming the thiazole ring could undergo a metal-catalyzed intramolecular cyclization, where a catalyst activates a C-H bond on the benzothiazine ring to react with the side chain, thereby annulating the thiazole moiety. semanticscholar.org
| Catalytic Method | Precursors | Catalyst | Key Transformation |
| Tandem Cyclization | o-Alkynylphenyl isothiocyanates + Phosphites | Copper(II) | C-P and C-S bond formation nih.gov |
| Oxidative Cyclization | Thiol-containing triazolium salts | None (in DMSO) | Intramolecular S-C bond formation semanticscholar.org |
| C-H Functionalization | Mercaptophenyl-substituted triazoles | Iodine/DMSO | Intramolecular C-H/C-S coupling nih.govmdpi.com |
Regioselective Synthesis of 2H-rsc.orgresearchgate.netthiazolo[4,5-f]rsc.orgscilit.combenzothiazine Derivatives
When synthesizing substituted derivatives, controlling the regiochemistry is paramount. Regioselectivity determines where on the molecular scaffold the substituents are placed. In the context of the 1,4-benzothiazine core, a key regioselective reaction involves the condensation of 2-aminothiophenol with unsymmetrical α-cyano α-alkoxy carbonyl epoxides. acgpubs.orgresearchgate.net The reaction proceeds via a regioselective opening of the epoxide ring. The more nucleophilic sulfur atom of 2-aminothiophenol preferentially attacks the more sterically accessible or electronically deficient carbon of the epoxide, followed by intramolecular cyclization involving the nitrogen atom. acgpubs.org This control over the initial bond formation dictates the final arrangement of substituents on the benzothiazine ring. acgpubs.orgresearchgate.net When building the target tricyclic system, the choice of substituted starting materials and the reaction mechanism (e.g., nucleophilic attack, electrophilic substitution) will govern the final position of functional groups on the fused scaffold.
Stereochemical Control in 2H-beilstein-journals.orgrsc.orgthiazolo[4,5-f]beilstein-journals.orgnih.govbenzothiazine Synthesis
There is no information available in the current body of scientific literature regarding the stereochemical control in the synthesis of 2H- beilstein-journals.orgrsc.orgthiazolo[4,5-f] beilstein-journals.orgnih.govbenzothiazine derivatives. Research on asymmetric synthesis, diastereoselective reactions, or the use of chiral auxiliaries and catalysts to control the three-dimensional arrangement of atoms in this specific heterocyclic system has not been reported.
Sustainable and Green Chemistry Approaches in Synthesis
A review of existing literature reveals no studies focused on the application of sustainable and green chemistry principles to the synthesis of 2H- beilstein-journals.orgrsc.orgthiazolo[4,5-f] beilstein-journals.orgnih.govbenzothiazine. Consequently, there are no research findings to report on the use of environmentally benign solvents, renewable starting materials, catalytic versus stoichiometric reagents, or strategies aimed at maximizing atom economy for this particular compound.
Chemical Transformations and Derivatization of the 2h 1 2 Thiazolo 4,5 F 1 3 Benzothiazine Scaffold
Functionalization at Nitrogen and Sulfur Heteroatoms
The presence of nitrogen and sulfur heteroatoms in the 2H- nih.govresearchgate.netthiazolo[4,5-f] nih.govrsc.orgbenzothiazine scaffold offers multiple sites for functionalization. The nitrogen atom of the thiazine (B8601807) ring is expected to behave as a nucleophile and a base, allowing for a variety of substitution reactions. N-alkylation and N-acylation are common transformations for 1,4-benzothiazines and are anticipated to be applicable to the target scaffold. For instance, the reaction with alkyl halides in the presence of a base would likely yield N-alkylated derivatives. Similarly, acylation with acid chlorides or anhydrides would produce the corresponding N-acyl derivatives.
The sulfur atom in the thiazine ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide in acetic acid is a well-established method for the synthesis of 1,4-benzothiazine-1,1-dioxides (sulfones). This transformation is expected to be feasible for the 2H- nih.govresearchgate.netthiazolo[4,5-f] nih.govrsc.orgbenzothiazine system, leading to the corresponding sulfone derivatives. The increased polarity and hydrogen bonding capacity of the resulting sulfone can be of interest in medicinal chemistry applications.
Table 1: Potential Functionalization Reactions at Heteroatoms
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-alkyl-2H- nih.govresearchgate.netthiazolo[4,5-f] nih.govrsc.orgbenzothiazine |
| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | N-acyl-2H- nih.govresearchgate.netthiazolo[4,5-f] nih.govrsc.orgbenzothiazine |
| S-Oxidation | H₂O₂, Acetic Acid | 2H- nih.govresearchgate.netthiazolo[4,5-f] nih.govrsc.orgbenzothiazine-1,1-dioxide |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazine Moiety
Nucleophilic aromatic substitution (SNA) on the benzothiazine moiety is also a possibility, particularly if the benzene (B151609) ring is substituted with strong electron-withdrawing groups. In such cases, a nucleophile could displace a leaving group (such as a halogen) on the aromatic ring. The reaction would proceed via a Meisenheimer complex intermediate.
Oxidation and Reduction Chemistry of the Thiazine Ring
As mentioned in section 3.1, the sulfur atom of the thiazine ring can be oxidized to a sulfone. This transformation significantly alters the electronic properties of the molecule. The thiazine ring itself can also undergo reduction. For example, catalytic hydrogenation could potentially reduce the C=N bond within the thiazine ring, leading to a dihydro derivative. The specific conditions required for such a reduction would depend on the nature of the substituents on the scaffold.
Modification of Peripheral Substituents for Structure-Property Relationship Studies
For the development of new compounds with specific biological activities, the modification of peripheral substituents is a crucial strategy in structure-activity relationship (SAR) studies. Assuming the 2H- nih.govresearchgate.netthiazolo[4,5-f] nih.govrsc.orgbenzothiazine scaffold can be synthesized with various substituents on the benzene or thiazole (B1198619) rings, these substituents can be further modified using a wide range of standard organic reactions. For example, a nitro group could be reduced to an amine, which could then be acylated, alkylated, or converted into a diazonium salt for further transformations. A carboxyl group could be converted to an ester or an amide. These modifications would allow for a systematic exploration of the chemical space around the core scaffold to optimize its biological properties.
Table 2: Examples of Peripheral Substituent Modifications for SAR Studies
| Initial Substituent | Reaction | Modified Substituent |
|---|---|---|
| -NO₂ | Reduction (e.g., SnCl₂/HCl) | -NH₂ |
| -NH₂ | Acylation (e.g., Ac₂O) | -NHCOCH₃ |
| -COOH | Esterification (e.g., ROH, H⁺) | -COOR |
| -Br | Suzuki Coupling (e.g., ArB(OH)₂, Pd catalyst) | -Ar |
Ring-Opening and Rearrangement Pathways of the 2H-nih.govresearchgate.netthiazolo[4,5-f]nih.govrsc.orgbenzothiazine System
Fused heterocyclic systems can sometimes undergo ring-opening or rearrangement reactions under certain conditions. For instance, some 1,4-benzothiazine derivatives have been reported to undergo nucleophile-induced ring contraction to form benzothiazoles. It is conceivable that the 2H- nih.govresearchgate.netthiazolo[4,5-f] nih.govrsc.orgbenzothiazine system could exhibit similar reactivity, potentially leading to the formation of novel rearranged heterocyclic structures. The stability of the thiazine ring would be a key factor in determining the feasibility of such reactions. Additionally, photochemical conditions could potentially induce rearrangements or ring-opening reactions.
Formation of Hybrid Heterocyclic Systems Incorporating 2H-nih.govresearchgate.netthiazolo[4,5-f]nih.govrsc.orgbenzothiazine Units
The 2H- nih.govresearchgate.netthiazolo[4,5-f] nih.govrsc.orgbenzothiazine scaffold can serve as a building block for the synthesis of more complex, hybrid heterocyclic systems. For example, if a substituent on the scaffold contains a reactive functional group, this could be used to annulate another ring onto the existing framework. The nitrogen atom of the thiazine ring could also participate in cycloaddition reactions. The synthesis of such hybrid systems would expand the structural diversity of compounds derived from this scaffold and could lead to the discovery of new biological activities.
Computational and Theoretical Investigations of 2h 1 2 Thiazolo 4,5 F 1 3 Benzothiazine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
No specific DFT studies on 2H- nih.govsemanticscholar.orgthiazolo[4,5-f] nih.govbiointerfaceresearch.combenzothiazine were found. Such studies on related benzothiazine and benzothiazole (B30560) compounds typically involve optimizing ground state geometries and calculating frontier molecular orbitals (HOMO-LUMO) to understand charge transfer properties and predict reactivity. researchgate.netrsc.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
No literature detailing MD simulations for 2H- nih.govsemanticscholar.orgthiazolo[4,5-f] nih.govbiointerfaceresearch.combenzothiazine is available. For analogous compounds, MD simulations are used to study the stability of ligand-protein complexes and analyze conformational changes over time, providing insight into the dynamics of molecular interactions. biointerfaceresearch.comnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Design Principles
Specific QSAR/QSPR models for 2H- nih.govsemanticscholar.orgthiazolo[4,5-f] nih.govbiointerfaceresearch.combenzothiazine have not been published. QSAR studies on other benzothiazine derivatives have been used to build statistically significant models that correlate structural features with antimicrobial activity, helping to guide the design of more potent compounds. nih.govresearchgate.net
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
There are no available molecular docking studies specifically targeting 2H- nih.govsemanticscholar.orgthiazolo[4,5-f] nih.govbiointerfaceresearch.combenzothiazine. This technique is commonly applied to similar heterocyclic systems to predict the binding modes and affinities of molecules within the active sites of biological targets, such as enzymes or receptors. semanticscholar.orgbiointerfaceresearch.comnih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters for Chemical Design
No in silico ADME predictions for 2H- nih.govsemanticscholar.orgthiazolo[4,5-f] nih.govbiointerfaceresearch.combenzothiazine were found in the searched literature. For related benzothiazole derivatives, ADME parameters are often predicted to assess their drug-likeness, including compliance with Lipinski's rule of five, to identify promising candidates for further development. nih.govnih.govveterinaria.orgmdpi.com
Investigation of Reaction Mechanisms and Transition States via Computational Methods
There is no published research on the computational investigation of reaction mechanisms for the synthesis of 2H- nih.govsemanticscholar.orgthiazolo[4,5-f] nih.govbiointerfaceresearch.combenzothiazine. Computational methods are used for related heterocycles to analyze potential energy surfaces and elucidate the pathways and transition states of chemical reactions. researchgate.net
Table of Compounds Mentioned
Since no specific research on 2H- nih.govsemanticscholar.orgthiazolo[4,5-f] nih.govbiointerfaceresearch.combenzothiazine was found, a table of compounds as per the article's findings cannot be generated.
Mechanistic Insights into Molecular Interactions of 2h 1 2 Thiazolo 4,5 F 1 3 Benzothiazine Derivatives
Molecular Basis of Enzyme Inhibition and Activation
Derivatives of the core structures found in 2H- nih.govmdpi.comthiazolo[4,5-f] nih.govbeilstein-journals.orgbenzothiazine have demonstrated significant interactions with a range of enzymes, including acetylcholinesterase, cyclooxygenase, and aquaporin.
Acetylcholinesterase (AChE): Certain benzothiazine derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. For instance, a series of thiadiazole hybrid compounds with benzothiazine derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. nih.gov In vitro studies revealed that these compounds exhibited inhibitory activity against AChE, suggesting their potential in the management of conditions like Alzheimer's disease where AChE inhibition is a key therapeutic strategy. nih.gov
Cyclooxygenase (COX): The benzothiazole (B30560) moiety, a component of the broader benzothiazine structure, has been explored for its anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). A study on benzo[d]thiazole analogs revealed their potential as selective COX-2 inhibitors. nih.gov Several synthesized compounds demonstrated weak inhibition of the COX-1 isozyme but exhibited moderate to potent inhibitory effects against the COX-2 isozyme, with IC50 values ranging from 0.28 to 0.77 μM. nih.gov This selectivity for COX-2 is a desirable characteristic for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
| Compound | COX-1 Inhibition | COX-2 Inhibition (IC50) | Selectivity Index (SI) |
| 2c | Weak | Moderate | 18.6 |
| 2d | Weak | Moderate | Not Specified |
| 2g | Weak | Moderate | 7.2 |
| 3d | Weak | Moderate | Not Specified |
| 3f | Weak | Moderate | Not Specified |
| 3g | Weak | Moderate | Not Specified |
Aquaporin (AQP): While direct studies on 2H- nih.govmdpi.comthiazolo[4,5-f] nih.govbeilstein-journals.orgbenzothiazine and aquaporins are limited, research on other heterocyclic compounds provides insights. For example, oxazole (B20620) derivatives have been investigated as potential inhibitors of aquaporin-4 (AQP4). nih.gov In silico studies suggested that these compounds could serve as suitable candidates to inhibit AQP4. nih.gov Given the structural similarities between oxazoles and thiazoles, it is plausible that thiazolo-benzothiazine derivatives could also interact with aquaporins, a hypothesis that warrants further investigation.
Ligand-Receptor Binding Studies at the Molecular Level
The interaction of small molecules with biological receptors is a cornerstone of pharmacology. While specific ligand-receptor binding studies for 2H- nih.govmdpi.comthiazolo[4,5-f] nih.govbeilstein-journals.orgbenzothiazine are not extensively documented, research on related benzoxazinone (B8607429) derivatives offers a model for understanding such interactions. For instance, a study on 1,2,4-triazolo[1,5-c] nih.govmdpi.combenzoxazin-5-ones revealed their affinity for the benzodiazepine (B76468) receptor (BZR). nih.gov Certain compounds in this series displayed nanomolar BZR affinity, indicating that a hydrogen donor group, previously thought to be essential for binding, may only affect the potency of the ligand. nih.gov This suggests that the rigid, fused ring system of thiazolo-benzothiazines could also effectively fit into the binding pockets of various receptors.
Interactions with Nucleic Acids and Proteins: Molecular Recognition and Binding Modes
The benzothiazine core has been identified as a novel motif for small molecules that bind to DNA. nih.gov Studies on a series of 4H-1,3-benzothiazine dyes have shown that these molecules can act as DNA/RNA groove binders. nih.gov The binding of these compounds to polynucleotides was examined using several methods, including UV/vis spectrophotometric titrations, circular dichroism, and thermal melting experiments. nih.gov These techniques are sensitive to changes in the secondary structure of the DNA/RNA helix that occur upon the binding of small molecules. nih.gov
In the realm of protein interactions, the binding of a benzothiazole derivative to lysozyme (B549824) has been studied through both experimental and computational methods. mdpi.com Isothermal titration calorimetry, UV-vis, and fluorescence spectroscopy, complemented by molecular docking and machine learning techniques, revealed the binding characteristics. mdpi.com The study determined that there is a single independent class of binding sites between the protein and the ligand, with a reasonable affinity. mdpi.com The primary forces driving these interactions can be inferred from thermodynamic parameters; for instance, negative enthalpy and entropy changes suggest that van der Waals interactions and hydrogen bonds are the main responsible forces. mdpi.com
| Method | Finding |
| UV/vis spectrophotometric titrations | Investigates changes in absorbance upon binding to DNA/RNA. nih.gov |
| Circular dichroism | Detects changes in the secondary structure of DNA/RNA upon ligand binding. nih.gov |
| Thermal melting experiments | Measures the stabilization of the DNA/RNA duplex by the binding molecule. nih.gov |
| Isothermal titration calorimetry | Determines the thermodynamic parameters of protein-ligand binding. mdpi.com |
| Fluorescence spectroscopy | Analyzes changes in protein fluorescence upon ligand interaction to determine binding constants and sites. mdpi.com |
Unraveling Structure-Mechanism Relationships through Biochemical Assays (In Vitro)
In vitro biochemical assays are crucial for elucidating the relationship between the structure of a compound and its biological mechanism of action. For derivatives of 2,1-benzothiazine, such assays have been employed to investigate their inhibitory effects on monoamine oxidase enzymes (MAO A and MAO B). researchgate.net A study on 2,1-benzothiazine-(quinolin/thiophen)yl hydrazone frameworks demonstrated that these compounds exhibited inhibitory activity in the lower micromolar range. researchgate.net Molecular docking studies further supported these in vitro results by determining the interaction between the potent compounds and the enzyme's active site. researchgate.net
Similarly, for thiazole (B1198619) derivatives, in vitro assays have been instrumental in identifying their potential as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. mdpi.com The structure-activity relationship (SAR) analysis of these compounds revealed that specific substitutions on the thiazole and associated phenyl rings significantly influence their inhibitory activity and selectivity. mdpi.com For example, the introduction of a methyl group at certain positions on the thiazole ring led to compounds with only COX-1 inhibitory activity, while the LOX activity was lost. mdpi.com
Elucidation of Signaling Pathway Modulation at the Cellular Level (In Vitro)
The modulation of cellular signaling pathways is a key aspect of the therapeutic potential of many compounds. While direct evidence for 2H- nih.govmdpi.comthiazolo[4,5-f] nih.govbeilstein-journals.orgbenzothiazine is limited, studies on structurally related thiazolo-fused quinazolinones provide valuable insights. Thiazolo[5,4-f]quinazolin-9-one and its derivatives have been shown to modulate the activity of various kinases, which are central components of cellular signaling cascades. mdpi.com Although these novel linear thiazoloquinazolines were not found to be kinase inhibitors, they exhibited a broad spectrum of cytotoxicity against selected cancer cell lines. mdpi.com The most potent compounds demonstrated IC50 values in the micromolar range. mdpi.com This suggests that while they may not directly inhibit the tested kinases, they likely interfere with cellular signaling pathways to induce cytotoxicity in cancer cells.
Emerging Research Directions and Non Therapeutic Applications of 2h 1 2 Thiazolo 4,5 F 1 3 Benzothiazine Analogues
Applications in Advanced Materials Science and Functional Materials
The development of functional materials from thiazole (B1198619) and benzothiazine-containing scaffolds is a growing area of interest. The inherent properties of these heterocyclic systems, such as their electrochemical activity and thermal stability, make them prime candidates for advanced materials. nih.gov Phenothiazine (B1677639), a structurally related "butterfly shaped" molecule, and its derivatives provide a versatile platform for developing a wide range of materials due to their remarkable electronic properties. elsevierpure.comresearchgate.net The non-planar bent structure of phenothiazine can suppress the formation of molecular aggregates, a useful property in material design. rsc.orgbohrium.com
Similarly, the thiazolo[5,4-d]thiazole (B1587360) (TTz) moiety is noted for its high thermal and oxidative stability, characteristics that are ideal for solid-state applications. nih.gov The fusion of benzene (B151609) and thiazine (B8601807) rings in 1,4-benzothiazine is recognized for making it a valuable scaffold in the design of innovative heterocyclic systems for industrial applications. rsc.orgnih.gov These properties suggest that analogues of 2H- researchgate.netnih.govthiazolo[4,5-f] researchgate.netresearchgate.netbenzothiazine could be explored for creating novel polymers and functional materials with tailored electronic and physical characteristics, suitable for specialized industrial uses.
Development as Chemical Sensors and Probes
The electron-rich nature of the sulfur and nitrogen atoms in phenothiazine and benzothiazole (B30560) derivatives makes them excellent candidates for chemical sensing applications. rsc.orgbohrium.com These compounds can be designed as chromogenic and/or fluorogenic devices for detecting a variety of analytes, including cations, anions, and neutral molecules. mdpi.commdpi.com For instance, 2,1,3-benzothiadiazoles (BTDs) are widely used as fluorescent building blocks in the design of analyte-sensing optical devices. mdpi.com
Derivatives of 2-(2′-aminophenyl)benzothiazole have been successfully employed as sensors, leveraging their multiple binding modes to interact with specific ions. mdpi.com Furthermore, research into phenothiazine-based materials has highlighted their effective use as sensor probes. rsc.orgbohrium.com The development of sensors based on these scaffolds often relies on photophysical phenomena such as aggregation-induced emission or mechanochromism. rsc.orgbohrium.com This body of research strongly suggests a potential pathway for developing novel sensors and probes from 2H- researchgate.netnih.govthiazolo[4,5-f] researchgate.netresearchgate.netbenzothiazine analogues, capitalizing on the responsive electronic nature of the fused heterocyclic system.
Role in Catalysis and Organic Synthetic Transformations
While the direct use of 2H- researchgate.netnih.govthiazolo[4,5-f] researchgate.netresearchgate.netbenzothiazine analogues as catalysts is an area yet to be fully explored, related heterocyclic structures have shown promise. Recently, 2-(2′-aminophenyl)benzothiazole derivatives have found their first application in photocatalysis, indicating a potential new direction for these types of molecules. mdpi.com
More broadly, the 1,4-benzothiazine framework is considered a valuable and versatile scaffold that bridges synthetic organic chemistry with industrial applications. rsc.orgnih.gov Its structural motif can accommodate a wide range of functionalizations, making it a key building block in the synthesis of more complex molecules. rsc.orgnih.gov Similarly, the novel 2H-thiazolo[4,5-d] researchgate.netnih.govjlu.edu.cntriazole (ThTz) system has been developed as a robust building block, with a sulfone group acting as a versatile reactive tag to facilitate diverse synthetic transformations. nih.govrsc.org This role as a foundational structure in organic synthesis highlights the potential of 2H- researchgate.netnih.govthiazolo[4,5-f] researchgate.netresearchgate.netbenzothiazine analogues to serve as key intermediates in the construction of complex chemical entities.
Agrochemical Applications and Environmental Chemistry (excluding toxicity to humans)
Benzothiazole and its derivatives have been used for decades in a number of industrial and consumer products, including as fungicides, herbicides, and algicides. nih.gov The thiazole ring is a celebrated component in agrochemical applications due to its chemical robustness, functional versatility, and environmental stability. nih.govresearchgate.net
Recent research has focused on synthesizing new derivatives with enhanced herbicidal activity. For example, a series of 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives showed promising post-emergent herbicidal activities against weeds like Brassica campestris and Amaranthus retroflexus. researchgate.netjlu.edu.cn Structure-activity relationship studies indicated that introducing a phenoxyacetyl group at the 3-position of the 2,1-benzothiazine was beneficial for improving herbicidal activity. researchgate.net In another study, novel 2,3-dihydro researchgate.netnih.govthiazolo[4,5-b]pyridine (B1357651) analogues displayed excellent control of grass weed species in preemergence applications. beilstein-journals.org These findings underscore the significant potential of designing new agrochemicals based on the 2H- researchgate.netnih.govthiazolo[4,5-f] researchgate.netresearchgate.netbenzothiazine scaffold. mdpi.com
| Compound Series | Target Weeds | Key Findings | Reference |
|---|---|---|---|
| 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives (e.g., T22, T24) | Brassica campestris, Amaranthus retroflexus | Showed good post-emergent herbicidal activity at a dosage of 375 g/ha in greenhouse tests. | researchgate.net |
| 2,3-dihydro researchgate.netnih.govthiazolo[4,5-b]pyridine analogues | Grass weed species | Displayed excellent control in preemergence applications. | beilstein-journals.org |
| General Benzothiazole Derivatives | Various fungi and weeds | Widely used as commercial fungicides and herbicides. | nih.govmdpi.com |
Photophysical Properties and Applications in Optoelectronics
Analogues containing thiazole and phenothiazine moieties possess unique optical and electronic properties that make them highly suitable for optoelectronic applications. rsc.org Phenothiazine derivatives, which are structurally related to benzothiazines, are extensively investigated for their photoluminescence, electroluminescence, and electrochemical properties. elsevierpure.comresearchgate.net These characteristics can be significantly modified by derivatization, making them ideal for use in devices such as bulk hetero-junction solar cells, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs). elsevierpure.comresearchgate.net
The thiazolo[5,4-d]thiazole (TTz) core is another building block that has shown remarkable photophysical properties. nih.govrsc.org Crystals of TTz derivatives can fluoresce across the visible spectrum, from orange-red to blue, and have been used to demonstrate color-tuning and white-light emission. nih.govrsc.org The combination of donor-acceptor-donor structures based on thienylbenzothiadiazole has been studied for its potential in creating low bandgap materials for solar cells. researchgate.net The electron-rich sulfur and nitrogen atoms in these scaffolds make them strong electron donors, a key feature for many optoelectronic applications. rsc.org These precedents suggest that 2H- researchgate.netnih.govthiazolo[4,5-f] researchgate.netresearchgate.netbenzothiazine analogues could exhibit valuable photophysical properties for the development of next-generation optoelectronic devices. mdpi.com
| Compound Family | Potential Applications | Key Photophysical Properties | Reference |
|---|---|---|---|
| Phenothiazine Derivatives | OLEDs, Solar Cells, Hole Transporting Materials | Tunable photoluminescence and electroluminescence; strong electron donor. | elsevierpure.comresearchgate.netrsc.org |
| Thiazolo[5,4-d]thiazole (TTz) Derivatives | Solid-state lighting, Optical Devices, Phosphors | Broad-spectrum fluorescence (orange-red to blue); high thermal and oxidative stability. | nih.govrsc.org |
| Thienylbenzothiadiazole Derivatives | Solar Cells | Low HOMO-LUMO energy gap; good charge transport properties. | researchgate.net |
| 2-(2′-aminophenyl)benzothiazole Derivatives | Light-emitting processes, Photocatalysis | Tunable fluorescence, potential for Excited-State Intramolecular Proton Transfer (ESIPT). | mdpi.com |
Q & A
Q. Key Data :
| Condition | Yield (%) | Reference |
|---|---|---|
| Ethanol-HCl cyclization | 60–75 | |
| 1,4-dioxane/water + NaOH | 70–85 |
How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure and purity of derivatives?
Q. Basic Research Focus
- 1H/13C NMR : Coupling constants (e.g., J = 8.2 Hz for aromatic protons) and chemical shifts (δ 7.2–8.5 ppm for fused aromatic systems) confirm regiochemistry. Methylpiperazine substituents show distinct singlet peaks at δ 2.3–2.5 ppm .
- IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) validate thiazole ring formation .
- MS (ESI+) : Molecular ion peaks (e.g., m/z 439.2 [M+H]+) match theoretical masses within 0.1 Da error .
Key Example :
A derivative with molecular formula C₁₉H₁₈N₄O₂S showed:
- 1H NMR : δ 2.45 (s, 3H, CH₃), δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H) .
- MS : Observed m/z 365.1 vs. calculated 365.09 .
What strategies address regioselectivity challenges in cyclization steps of thiazolo-fused heterocycles?
Advanced Research Focus
Regioselectivity issues arise in positioning substituents (e.g., C-6 vs. C-8 in isoquinoline systems). Solutions include:
- Precursor design : Using 5-nitroisoquinoline ensures sulfur incorporation at C-6 during thiolation, avoiding competing C-8 substitution .
- Acid catalysis : Ethanol-HCl promotes cyclization of thiosemicarbazides to thiazolo[4,5-f]isoquinolines over alternative isomers .
- Steric control : Bulky substituents (e.g., methylpiperazine) direct ring closure by hindering undesired pathways .
Case Study :
Attempts to synthesize thiazolo[4,5-f]isoquinoline via C-8 thiolation failed, but modifying the starting material to 5-nitroisoquinoline achieved 72% yield .
How do structural modifications in the benzothiazine core influence inhibitory activity against enzymes like 15-LOX or HDACs?
Q. Advanced Research Focus
- 15-Lipoxygenase (15-LOX) inhibition : Pyrimido[4,5-b][1,4]benzothiazine derivatives with electron-withdrawing groups (e.g., -CN) at C-5 show IC₅₀ values <10 μM. Activity correlates with planarity of the fused ring system .
- HDAC inhibition : Phenothiazine-based analogs with hydroxamic acid substituents (e.g., compound 5n ) exhibit sub-micromolar IC₅₀ by chelating catalytic Zn²⁺ .
Q. SAR Insights :
| Modification | Enzyme Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| C-5 -CN substituent | 15-LOX | 8.2 | |
| Hydroxamic acid at C-4 | HDAC6 | 0.45 |
What purification techniques are critical for isolating intermediates in multi-step syntheses?
Q. Advanced Research Focus
- Column chromatography : Silica gel (200–300 mesh) with gradients of ethyl acetate/hexane (1:4 to 1:1) resolves polar intermediates (e.g., hydroxylamine adducts) .
- Recrystallization : Methanol/water mixtures (3:1) yield high-purity solids (≥97% by HPLC) for final compounds .
- HPLC-MS : Semi-preparative C18 columns (acetonitrile/water + 0.1% TFA) isolate isomers with >99% purity for biological testing .
What in vitro assays evaluate biological activity, and how are IC₅₀ values determined?
Q. Advanced Research Focus
- Enzyme inhibition :
- Antimicrobial testing : Microdilution assays (MIC values) against S. aureus and E. coli (e.g., 12.5–50 μg/mL) .
- Data analysis : Dose-response curves (4-parameter logistic model) calculate IC₅₀ with GraphPad Prism .
Example : A thiazolo[4,5-f]isoquinoline derivative showed COX-2 inhibition (IC₅₀ = 1.8 μM) via competitive ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
